methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate typically involves the bromination and fluorination of an indole precursor. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate can then be further reacted to introduce the fluorine atom and the carboxylate group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) and tributyltin hydride (Bu3SnH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-indole-2-carboxylate: Similar structure but lacks the fluorine atom.
4-Bromo-7-fluoro-1H-indole: Similar structure but lacks the carboxylate group.
Uniqueness
Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate is unique due to the presence of both bromine and fluorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. As a derivative of indole, it possesses a unique chemical structure that allows for various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structure:
This structure includes a bromine atom and a fluorine atom, which are known to enhance the biological activity of indole derivatives by influencing their binding affinity to various targets.
The mechanism of action for this compound is primarily linked to its ability to interact with multiple receptors and enzymes in biological pathways. Indole derivatives are known for their high affinity binding properties, which can lead to various biological effects, including anti-cancer and antimicrobial activities .
Targeted Biological Pathways
- Cancer Cell Inhibition : Research indicates that indole derivatives can inhibit cancer cell proliferation. This compound may act on pathways involved in apoptosis and cell cycle regulation .
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : It may also inhibit specific enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in the metabolism of tryptophan and have implications in cancer and immune responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity | Target | IC50 (µM) | Notes |
---|---|---|---|
Anticancer | HCT-116 (colorectal carcinoma) | <10 | Induces apoptosis via caspase activation |
Antimicrobial | E. coli | 0.0195 | Effective against multiple bacterial strains |
Enzyme Inhibition | IDO | 2.72 | Strong inhibitory activity noted |
Enzyme Inhibition | TDO | 3.48 | Significant impact on tryptophan metabolism |
Case Studies
Several studies have explored the biological effects of indole derivatives similar to this compound:
- Anticancer Studies : A study evaluated various indole derivatives against cancer cell lines, revealing that compounds with similar structures exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range .
- Antimicrobial Studies : Another investigation into the antimicrobial properties of indole derivatives found that several compounds demonstrated effective inhibition against E. coli and Staphylococcus aureus, supporting the potential use of this compound in treating infections .
- Mechanistic Insights : Research on enzyme inhibition highlighted that modifications in the indole structure could enhance binding affinity to IDO and TDO, suggesting a structure-activity relationship that could be exploited for drug development .
Properties
CAS No. |
1427380-14-0 |
---|---|
Molecular Formula |
C10H7BrFNO2 |
Molecular Weight |
272.07 g/mol |
IUPAC Name |
methyl 4-bromo-7-fluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-6(11)2-3-7(12)9(5)13-8/h2-4,13H,1H3 |
InChI Key |
VHQGCQIAMPJJOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2N1)F)Br |
Origin of Product |
United States |
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